molecular formula C17H18FN3O3 B11153377 1-[(4-fluorophenyl)carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide

1-[(4-fluorophenyl)carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B11153377
M. Wt: 331.34 g/mol
InChI Key: KFQHAQFZAIATIA-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorobenzoyl group, a methyl-oxazolyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorobenzoyl group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.

    Attachment of the methyl-oxazolyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzoyl and oxazolyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-methylbenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide is unique due to the presence of the fluorobenzoyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.

Properties

Molecular Formula

C17H18FN3O3

Molecular Weight

331.34 g/mol

IUPAC Name

1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H18FN3O3/c1-11-9-15(20-24-11)19-16(22)13-3-2-8-21(10-13)17(23)12-4-6-14(18)7-5-12/h4-7,9,13H,2-3,8,10H2,1H3,(H,19,20,22)

InChI Key

KFQHAQFZAIATIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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